molecular formula C9H5ClN2O3 B2938520 4-Chloro-6-nitroquinolin-2(1h)-one CAS No. 934687-48-6

4-Chloro-6-nitroquinolin-2(1h)-one

Cat. No.: B2938520
CAS No.: 934687-48-6
M. Wt: 224.6
InChI Key: BZWQSAMGSLTVJG-UHFFFAOYSA-N
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Description

4-Chloro-6-nitroquinolin-2(1h)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro and nitro substituent on the quinoline ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-nitroquinolin-2(1h)-one typically involves the nitration of 4-chloroquinoline followed by oxidation. Common reagents used in these reactions include nitric acid for nitration and oxidizing agents such as potassium permanganate for oxidation. The reaction conditions often require controlled temperatures and acidic or basic environments to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-nitroquinolin-2(1h)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: Further oxidation can lead to the formation of quinoline N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines, thiols; solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 4-Chloro-6-aminoquinolin-2(1h)-one.

    Substitution: 4-Substituted-6-nitroquinolin-2(1h)-one derivatives.

    Oxidation: Quinoline N-oxides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline: Lacks the nitro group, which may result in different reactivity and biological activity.

    6-Nitroquinoline:

    Quinoline: The parent compound without any substituents, serving as a basis for comparison.

Uniqueness

4-Chloro-6-nitroquinolin-2(1h)-one is unique due to the presence of both chloro and nitro groups, which can significantly influence its chemical reactivity and biological properties. These substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific research applications.

Properties

IUPAC Name

4-chloro-6-nitro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-7-4-9(13)11-8-2-1-5(12(14)15)3-6(7)8/h1-4H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWQSAMGSLTVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934687-48-6
Record name 4-chloro-6-nitro-1,2-dihydroquinolin-2-one
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